4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline
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Overview
Description
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is an organic compound that belongs to the class of isoquinolines and benzothiophenes. These compounds are known for their aromatic properties and are often used in various chemical and pharmaceutical applications due to their unique structural characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of isoquinoline hydrochlorides with bromine in nitrobenzene, which yields 4-bromo-isoquinoline . This compound can then be further reacted with benzothiophene derivatives to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar bromination and coupling reactions on a larger scale. The use of efficient catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the bromine site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline is not fully understood, but it is believed to interact with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially disrupting cellular processes. Additionally, it may inhibit certain enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: An aromatic compound with a similar structure but lacks the isoquinoline moiety.
Isoquinoline: A heterocyclic aromatic organic compound that forms the core structure of 4-(3-Bromo-1-benzothiophen-7-yl)isoquinoline.
Quinoline: Similar to isoquinoline but with a different arrangement of the nitrogen atom in the ring.
Uniqueness
This compound is unique due to its combined isoquinoline and benzothiophene structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10BrNS |
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Molecular Weight |
340.2 g/mol |
IUPAC Name |
4-(3-bromo-1-benzothiophen-7-yl)isoquinoline |
InChI |
InChI=1S/C17H10BrNS/c18-16-10-20-17-13(6-3-7-14(16)17)15-9-19-8-11-4-1-2-5-12(11)15/h1-10H |
InChI Key |
HTRFRTBUXIQGIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC=CC4=C3SC=C4Br |
Origin of Product |
United States |
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